2-Chloro-isonicotinic acid hydrazide

Antitubercular drug discovery INH resistance mechanisms Mycobacterium tuberculosis H37Rv

2-Chloro-isonicotinic acid hydrazide (CAS 58481-04-2) delivers 268-fold weaker anti-TB potency (MIC50 392 μM vs. M. tuberculosis H37Rv) vs. isoniazid, making it the definitive negative control for INH resistance mechanism studies. The 2-chloro substituent introduces a reactive handle enabling nucleophilic aromatic substitution, cross-coupling, and synthesis of hydrazones, quinazolines, and Schiff bases. Per JPH04124177A, it is the preferred precursor to N-sulfonyl hydrazide agricultural germicides. With LogP 1.43, it is essential for QSAR model validation.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 58481-04-2
Cat. No. B1267567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-isonicotinic acid hydrazide
CAS58481-04-2
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)NN)Cl
InChIInChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
InChIKeyMZIIYNBBSHJOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-isonicotinic acid hydrazide (CAS 58481-04-2): A Chlorinated Isoniazid Analog for Antitubercular Research and Agrochemical Intermediates


2-Chloro-isonicotinic acid hydrazide (2-chloroisonicotinohydrazide; CAS 58481-04-2) is a chlorinated pyridine-4-carbohydrazide derivative belonging to the isonicotinic acid hydrazide class . This compound serves as both a direct antibacterial agent against Mycobacterium tuberculosis strain H37Rv (MIC50 392.0 μM) and as a versatile synthetic intermediate for constructing hydrazones, quinazolines, and Schiff bases . Its 2-chloro substitution on the pyridine ring imparts distinct electronic, steric, and lipophilic properties that differentiate it from unsubstituted isoniazid and other 2-substituted analogs in structure-activity relationships .

Why 2-Chloro-isonicotinic acid hydrazide (CAS 58481-04-2) Cannot Be Replaced by Unsubstituted Isoniazid or Other Analogs


Substitution at the 2-position of the isonicotinic acid hydrazide scaffold fundamentally alters antimycobacterial potency, physicochemical properties, and synthetic utility. While unsubstituted isoniazid (INH) remains the frontline antitubercular agent with sub-micromolar MIC values against M. tuberculosis H37Rv (approximately 1.46 μM, derived from the 0.2 mg/L clinical breakpoint) [1], the 2-chloro derivative exhibits markedly attenuated activity (MIC50 392 μM) , confirming that the 2-chloro substituent negatively impacts binding to the InhA target relative to the parent compound. Furthermore, the chlorine atom introduces a reactive handle for nucleophilic aromatic substitution, enabling downstream derivatization not possible with unsubstituted INH . Generic substitution between INH analogs is therefore precluded by these quantifiable differences in both bioactivity and chemical functionality.

2-Chloro-isonicotinic acid hydrazide (CAS 58481-04-2) Quantitative Differentiation: Comparator Evidence for Scientific Selection


Attenuated Antimycobacterial Potency Relative to Unsubstituted Isoniazid: A Key Differentiator for Resistant-Strain Research

2-Chloro-isonicotinic acid hydrazide (Compound 13a) exhibits a MIC50 of 392.0 μM against Mycobacterium tuberculosis strain H37Rv . This represents a 268-fold reduction in potency compared to unsubstituted isoniazid (INH), which has a clinical susceptibility breakpoint of 0.2 mg/L, equivalent to approximately 1.46 μM based on the molecular weight of 137.14 g/mol [1]. This substantial potency drop confirms that the 2-chloro substituent is detrimental to InhA binding, making this compound valuable as a negative control in structure-activity relationship (SAR) studies or as a tool for investigating INH resistance mechanisms where target modification reduces drug susceptibility .

Antitubercular drug discovery INH resistance mechanisms Mycobacterium tuberculosis H37Rv

Documented Agricultural/Horticultural Germicidal Utility via Patent-Supported Derivatization Pathway

Japanese Patent JPH04124177A (Nippon Kayaku KK) explicitly claims 2-chloroisonicotinic acid hydrazide as a key intermediate for synthesizing N-substituted 2-chloropyridine derivatives with agricultural/horticultural germicidal activity [1]. The patent describes reacting this compound with halides (R1X) in the presence of a base (e.g., triethylamine) to produce N-sulfonyl hydrazide derivatives, exemplified by N-(2-Methyl-4-chlorophenylsulfonyl)-2-chloroisonicotinic acid hydrazide . In contrast, unsubstituted isonicotinic acid hydrazide is not specified as a preferred intermediate for this particular germicidal application class, indicating that the 2-chloro substitution provides a distinct synthetic entry point for agrochemical lead generation .

Agrochemical intermediates Crop protection agents Hydrazide derivatives

Optimized Synthetic Yields Under Aqueous Hydrazine Conditions Enable Cost-Effective Scale-Up

Synthesis of 2-chloro-isonicotinic acid hydrazide via reaction of 2-chloro-isonicotinic acid with hydrazine hydrate in ethanol at 90°C for 4 hours yields 87% isolated product . Alternative protocols using methanol at 65°C for 2 hours yield 75% , while room-temperature acetonitrile-mediated coupling with EDCI/HOBt yields 57% . These yields compare favorably to the synthesis of the unsubstituted parent compound isoniazid, which typically requires more forcing conditions due to the absence of the electron-withdrawing chlorine substituent that activates the carboxylic acid toward hydrazide formation . The high aqueous hydrazine yield (87%) suggests a scalable, cost-competitive manufacturing route relative to other 2-substituted analogs requiring specialized coupling reagents.

Process chemistry Hydrazide synthesis Reaction yield optimization

Physicochemical Differentiation: Increased Lipophilicity (LogP 1.43) Alters Membrane Permeability and Formulation Requirements

The calculated LogP of 2-chloro-isonicotinic acid hydrazide is 1.43 [1], representing a substantial increase in lipophilicity compared to unsubstituted isoniazid (calculated LogP approximately -0.67) [2]. This 2.1 LogP unit increase corresponds to a theoretical ~126-fold higher octanol-water partition coefficient, which alters membrane permeability characteristics and may influence cellular uptake and metabolic stability . The chlorine substituent also contributes to the topological polar surface area (TPSA) of 68.0 Ų , compared to INH's TPSA of approximately 68.0 Ų as well (identical hydrogen bond donor/acceptor count), indicating that lipophilicity is the primary differentiated physicochemical parameter.

Drug-like properties Lipophilicity QSAR modeling

Procurement-Driven Application Scenarios for 2-Chloro-isonicotinic acid hydrazide (CAS 58481-04-2)


Antitubercular Resistance Mechanism Studies Using Low-Activity INH Analog as Negative Control

Given its attenuated MIC50 of 392 μM against M. tuberculosis H37Rv (268-fold less potent than INH), 2-chloro-isonicotinic acid hydrazide serves as an ideal negative control in assays designed to elucidate INH resistance mechanisms . Researchers investigating KatG activation defects or InhA target modifications can benchmark their findings against this low-activity analog to confirm that observed resistance is specific to the parent INH scaffold and not merely a consequence of general compound inactivity .

Agrochemical Intermediate for N-Sulfonyl Hydrazide Germicides

As documented in Japanese Patent JPH04124177A, 2-chloro-isonicotinic acid hydrazide is the preferred starting material for synthesizing N-sulfonyl hydrazide derivatives with agricultural and horticultural germicidal activity [1]. Procurement for this application is justified by explicit patent precedent, distinguishing it from non-chlorinated isonicotinic acid hydrazide analogs that lack this documented utility pathway.

Building Block for Hydrazone, Quinazoline, and Schiff Base Library Synthesis

The hydrazide functional group of 2-chloro-isonicotinic acid hydrazide readily undergoes condensation with aldehydes and ketones to form hydrazones, while reaction with ortho-amino ketones yields quinazolines . The 2-chloro substituent remains intact during these transformations, providing a versatile handle for subsequent nucleophilic aromatic substitution or cross-coupling reactions to generate diverse compound libraries for medicinal chemistry screening .

QSAR Model Validation and Substituent Effect Studies

2-Chloro-isonicotinic acid hydrazide is a key member of 2-substituted isonicotinic acid hydrazide series used in quantitative structure-activity relationship (QSAR) studies correlating electronic (σ), steric (Es), and lipophilic (π) substituent parameters with antimycobacterial MIC values . Its high LogP (1.43) and electron-withdrawing chlorine substituent make it a valuable data point for validating computational models predicting InhA binding affinity and bacterial membrane permeability [2].

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